molecular formula C12H11N3 B1405552 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole CAS No. 1427460-30-7

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Cat. No. B1405552
CAS RN: 1427460-30-7
M. Wt: 197.24 g/mol
InChI Key: OGDMTPZHHYSUKH-UHFFFAOYSA-N
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Description

“1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” is a complex organic compound that contains a pyrrole ring and an indazole ring. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom, and the indazole ring is a fused six-membered benzene ring and a five-membered nitrogen-containing pyrazole ring .


Molecular Structure Analysis

The molecular structure of “1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” would be characterized by the presence of the pyrrole and indazole rings, with a methyl group connecting them . The exact structure would depend on the positions of the various substituents on these rings .


Chemical Reactions Analysis

The reactivity of “1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole” would be influenced by the presence of the nitrogen atoms in the pyrrole and indazole rings, which can act as nucleophiles in various reactions . The methyl group could also potentially be involved in reactions, depending on its position and the specific conditions .

Scientific Research Applications

Antipsychotic Agents

1-Methyl-3-(1H-pyrrol-1-yl)-1H-indazole: derivatives have been explored for their potential use as antipsychotic agents. The pyrrole ring system is known to possess diverse biological activities, and when combined with other pharmacophores, it can lead to the formation of compounds with enhanced activity .

β-Adrenergic Antagonists

Compounds containing the pyrrole moiety have been reported to act as antagonists at β-adrenergic receptors. This application is crucial for the development of treatments for cardiovascular diseases, as β-adrenergic antagonists can help manage arrhythmias, hypertension, and heart failure .

Anxiolytic Effects

The anxiolytic effects of pyrrole-containing compounds have been demonstrated in rodent models. These compounds can interact with serotonin receptors (5-HT1A and 5-HT1B), which are targets for anxiolytic drugs .

Anticancer Activity

The indazole ring, when attached to a pyrrole, has shown promise in anticancer research. Such compounds have been studied for their activity against various cancers, including leukemia, lymphoma, and myelofibrosis. The ability to modulate cell proliferation and apoptosis makes these derivatives valuable in oncology .

Antimicrobial and Antifungal Properties

Pyrrole-indazole compounds have exhibited antimicrobial and antifungal properties. Their mechanism of action often involves disrupting cell wall synthesis or interfering with essential enzymes in the microbial metabolic pathways .

Kinase Inhibition

Kinase inhibitors are vital in the treatment of diseases where cell signaling goes awry, such as cancer. Pyrrole-indazole derivatives have been investigated for their ability to inhibit kinases, which can lead to the development of new therapeutic agents for cancer treatment .

properties

IUPAC Name

1-methyl-3-pyrrol-1-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-14-11-7-3-2-6-10(11)12(13-14)15-8-4-5-9-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDMTPZHHYSUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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